Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester
CAS No.:
Cat. No.: VC7829956
Molecular Formula: C33H64O5
Molecular Weight: 540.9 g/mol
* For research use only. Not for human or veterinary use.
![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester -](/images/structure/VC7829956.png)
Specification
Molecular Formula | C33H64O5 |
---|---|
Molecular Weight | 540.9 g/mol |
IUPAC Name | (2-dodecanoyloxy-3-hydroxypropyl) octadecanoate |
Standard InChI | InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 |
Standard InChI Key | HNXBFGYKBOUTRR-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s IUPAC name, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl octadecanoate, reflects its glycerol-based backbone with stearic acid (C18:0) esterified at the primary hydroxyl and lauric acid (C12:0) at the secondary position, leaving a free hydroxyl group at the tertiary carbon. Its theoretical molecular formula is C₃₃H₆₄O₆, derived from the sum of stearic acid (C₁₈H₃₆O₂), lauric acid (C₁₂H₂₄O₂), and glycerol (C₃H₈O₃), minus two water molecules from esterification .
Property | Value | Source Analogue |
---|---|---|
Molecular Formula | C₃₃H₆₄O₆ | Derived from |
Molecular Weight | 580.9 g/mol | Calculated from |
SMILES | OCC(OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCC | Adapted from |
InChIKey | Not reported | — |
Stereochemical Considerations
The compound’s sn-2 lauroyl and sn-1 stearoyl configuration mirrors the stereospecificity observed in natural diacylglycerols, which often influence enzymatic recognition and metabolic fate . For example, 1-stearoyl-2-lauroyl-rac-glycerol (DG(18:0/12:0/0:0)), a related diacylglycerol, serves as a substrate for DDHD2 lipase in rats, highlighting the importance of acyl chain positioning in biological activity .
Synthesis and Isolation
Enzymatic and Chemical Synthesis
While no direct synthesis protocols exist for this compound, analogous diacylglycerols are typically produced via:
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Enzymatic transesterification: Lipases such as Candida antarctica catalyze acyl group transfer between triglycerides and glycerol under mild conditions .
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Chemical acylation: Protecting group strategies enable selective esterification of glycerol’s hydroxyl groups. For instance, the benzylidene acetal method protects the sn-1 and sn-3 positions, allowing sn-2 acylation before deprotection and subsequent stearoylation .
Purification Challenges
The compound’s high molecular weight (≈580 g/mol) and structural flexibility complicate crystallization, as seen in PubChem entries where 3D conformer generation is disallowed for similar-sized molecules . Reverse-phase HPLC with evaporative light scattering detection (ELSD) is commonly employed for purifying such lipids, leveraging differences in acyl chain hydrophobicity .
Physicochemical Properties
Solubility and Phase Behavior
Based on analogs like 1-stearoyl-2-lauroyl-rac-glycerol, the compound is expected to exhibit:
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Limited aqueous solubility: ≈0.5 mg/mL in PBS (pH 7.2), necessitating organic solvents like DMSO (30 mg/mL) or ethanol (0.25 mg/mL) for stock solutions .
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Thermotropic mesophases: Differential scanning calorimetry (DSC) of similar diacylglycerols shows broad melting transitions between 30–50°C, reflecting heterogeneous acyl chain packing .
Spectroscopic Characterization
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IR spectroscopy: Strong ester C=O stretches near 1740 cm⁻¹ and hydroxyl O-H stretches ≈3450 cm⁻¹ .
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¹H NMR: Downfield shifts for glycerol backbone protons (δ 4.1–4.3 ppm) adjacent to ester groups, with lauroyl chain methylenes at δ 1.2–1.6 ppm .
Biological Relevance and Applications
Metabolic Pathways
The compound’s structure suggests susceptibility to lipase-mediated hydrolysis. Rat DDHD2 lipase cleaves the sn-1 stearoyl group from 1-stearoyl-2-lauroyl-rac-glycerol at rates exceeding 20 nmol/min/mg protein, releasing free stearic acid and 2-lauroylglycerol . This implies potential roles in intracellular lipid signaling or energy metabolism.
Membrane Biophysics
Mixed-chain diacylglycerols modulate membrane curvature and fusion. Molecular dynamics simulations predict that the lauroyl chain (C12:0) increases lipid disorder, while the stearoyl chain (C18:0) stabilizes bilayer regions, creating phase-separated domains .
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